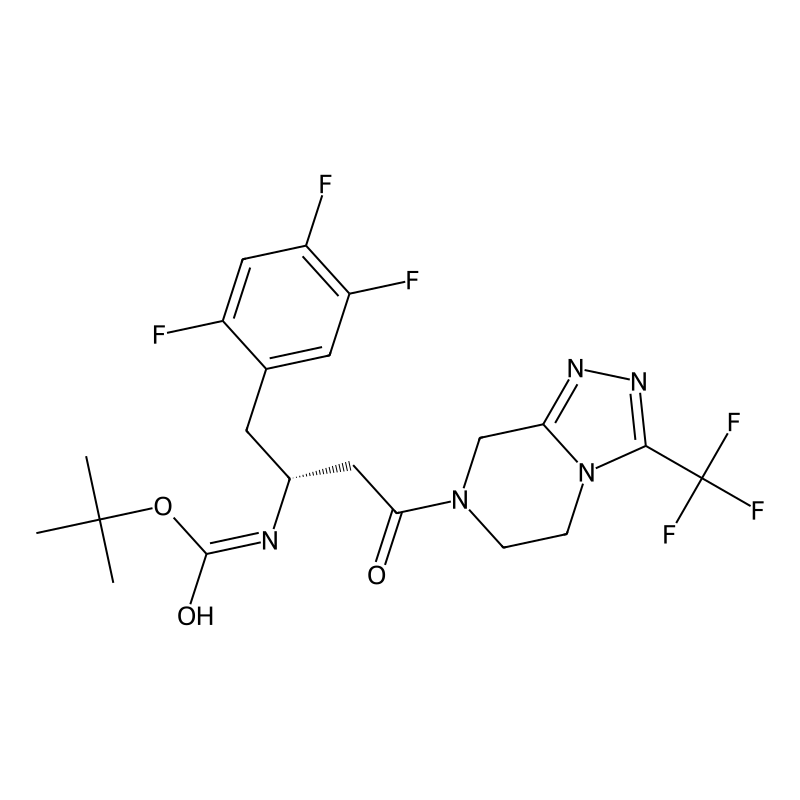

N-Boc-sitagliptin

Content Navigation

Sitagliptin synthesis with unprotected or Cbz-protected intermediates often results in auto-amidation, low coupling yields, and heavy metal contamination from catalytic hydrogenation. N-Boc-sitagliptin resolves these issues:

- Metal-free acidic deprotection avoids reductive defluorination of the 2,4,5-trifluorophenyl moiety.

- >99.5% enantiomeric purity (R-isomer) ensures compliance with pharmaceutical API specifications.

- Stable, crystallizable white solid; soluble in DMF (20 mg/mL).

Ideal penultimate precursor for GMP manufacture of sitagliptin phosphate monohydrate.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

N-Boc-sitagliptin is the penultimate, tert-butyloxycarbonyl-protected intermediate in the synthesis of the blockbuster DPP-4 inhibitor sitagliptin. As a highly stable, crystallizable white solid, it serves as a critical procurement target for API manufacturers and medicinal chemists. Its baseline value lies in its ability to mask the reactive primary amine during the coupling of the trifluorophenyl butanoic acid backbone with the triazolopyrazine core. It exhibits excellent solubility in polar aprotic solvents (up to 20 mg/mL in DMF) and maintains strict enantiomeric fidelity, making it the industry-standard precursor for generating ultra-pure sitagliptin salts .

Research Fit

Substituting N-Boc-sitagliptin with unprotected crude mixtures or alternative protected analogs (such as N-Cbz-sitagliptin) introduces severe downstream processing penalties. Unprotected synthesis pathways suffer from competitive auto-amidation and poor coupling yields. Meanwhile, substituting the Boc group with a carboxybenzyl (Cbz) group necessitates catalytic hydrogenation (e.g., Pd/C) for deprotection. This not only risks reductive defluorination of the sensitive 2,4,5-trifluorophenyl moiety but also introduces heavy metal impurities that require costly scavenging to meet API regulatory thresholds. The Boc-protected form avoids these issues entirely, allowing for clean, metal-free acidic deprotection that directly yields the desired pharmaceutical salt without complex downstream purification[1].

Substitution Risk

Deprotection Yield and Purity

N-Boc-sitagliptin demonstrates exceptional efficiency during the final deprotection step compared to crude or alternative synthetic intermediates. When treated with standard acids (such as HCl or phosphoric acid), N-Boc-sitagliptin undergoes clean conversion to sitagliptin free base with an 88% isolated yield. Crucially, the process preserves the stereocenter, delivering a chiral purity of 99.5% (R-isomer) and an HPLC purity of 99.4%, which is difficult to achieve efficiently with unpurified or alternatively protected precursors [1].

| Evidence Dimension | Deprotection yield and chiral purity |

| Target Compound Data | 88% yield; 99.5% chiral purity (R-isomer) |

| Comparator Or Baseline | Crude unprotected coupling mixtures (prone to racemization and low yield) |

| Quantified Difference | >99% enantiomeric excess maintained without complex chiral resolution |

| Conditions | Acidic deprotection (e.g., IPA/water) followed by neutralization |

High-yield, stereoretentive deprotection eliminates the need for expensive late-stage chiral chromatography, directly reducing API manufacturing costs.

C–H Functionalization Stability

In advanced medicinal chemistry workflows, N-Boc-sitagliptin serves as a superior substrate for late-stage functionalization compared to unprotected sitagliptin. Because the primary amine is protected, it does not poison transition-metal catalysts or undergo undesired N-alkylation. A recent study demonstrated that N-Boc-sitagliptin successfully undergoes decatungstate-photocatalyzed C(sp3)–H methylation to generate its methyl analogue in a 66% yield without any erosion of the amine stereocenter. Unprotected sitagliptin would fail under these specific oxidative radical conditions [1].

| Evidence Dimension | Late-stage C-H methylation yield |

| Target Compound Data | 66% isolated yield of methylated analogue |

| Comparator Or Baseline | Unprotected sitagliptin (incompatible with oxidative radical conditions) |

| Quantified Difference | 66% isolated yield vs. reaction failure/complex degradation |

| Conditions | Decatungstate (TBADT) photocatalysis, Ni-catalyzed radical sorting |

For medicinal chemists developing next-generation DPP-4 inhibitors, this protected intermediate allows direct structural diversification that is impossible with the free base API.

Isolation and Purification Efficiency

The procurement of isolated N-Boc-sitagliptin provides a massive process advantage over running a continuous, un-isolated synthesis. N-Boc-sitagliptin readily crystallizes as a white solid, allowing for a critical impurity clearance step before the final API formation. Process data indicates that isolated N-Boc-sitagliptin achieves 97% HPLC purity and an 80% coupling yield from its precursors. Utilizing this purified intermediate ensures that downstream deprotection meets stringent pharmacopeial standards without requiring multiple recrystallizations of the final API[1].

| Evidence Dimension | Intermediate purity and physical form |

| Target Compound Data | 97% HPLC purity, white crystalline solid |

| Comparator Or Baseline | Telescoped (un-isolated) crude sitagliptin synthesis |

| Quantified Difference | Guaranteed 97% baseline purity prior to final salt formation |

| Conditions | Standard isolation from organic coupling solvents |

Purchasing the pre-isolated, high-purity N-Boc intermediate derisks the final API synthesis step by front-loading the impurity clearance.

Commercial-Scale Sitagliptin Phosphate Synthesis

Due to its clean acidic deprotection profile and high chiral fidelity (99.5% R-isomer), N-Boc-sitagliptin is the optimal procurement choice for the GMP manufacturing of sitagliptin phosphate monohydrate. It avoids the heavy-metal contamination risks associated with Cbz-protected alternatives [1].

Late-Stage Derivatization in Drug Discovery

The robust Boc protection allows medicinal chemists to subject the complex triazolopyrazine-fluorophenyl backbone to harsh radical or transition-metal-catalyzed conditions (such as C-H methylation) to discover novel DPP-4 inhibitors without degrading the primary amine [2].

Impurity Profiling Standard

Because it is the direct penultimate precursor to sitagliptin, highly pure N-Boc-sitagliptin is required as a reference standard in HPLC/MS workflows to quantify unreacted intermediate impurities in final pharmaceutical batches.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types